molecular formula C22H15NO2S2 B2501751 (9Z)-9-(phenylmethylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione CAS No. 866008-34-6

(9Z)-9-(phenylmethylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione

Cat. No. B2501751
CAS RN: 866008-34-6
M. Wt: 389.49
InChI Key: YOALXIDWTXMNLX-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9Z)-9-(phenylmethylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione is a useful research compound. Its molecular formula is C22H15NO2S2 and its molecular weight is 389.49. The purity is usually 95%.
BenchChem offers high-quality (9Z)-9-(phenylmethylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (9Z)-9-(phenylmethylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biomarker Discovery for Disease Diagnosis

Complex organic molecules, including polycyclic aromatic hydrocarbons (PAHs) and their derivatives, have been studied for their potential as biomarkers in diagnosing diseases. For instance, urinary volatile organic compounds have been explored as potential biomarkers for renal cell carcinoma, indicating the potential for complex organic molecules in non-invasive disease diagnosis (Wang et al., 2016).

Environmental Health and Exposure Analysis

Research on the impact of environmental pollutants, including flame retardants and other polyhalogenated compounds, is crucial for understanding human exposure and its implications on health. Studies have assessed intakes of such compounds via diet and dust and their internal concentrations, providing insight into the environmental pathways through which humans are exposed to complex organic molecules (Sahlström et al., 2015).

Pharmacokinetics and Drug Development

The exploration of novel compounds, including complex organic molecules, plays a significant role in drug development. Research into the pharmacokinetics and pharmacodynamics of novel drugs can lead to the discovery of effective treatments for various diseases. For example, studies on the antipsychotic-like activity of specific muscarinic receptor ligands highlight the potential therapeutic applications of complex molecules in medical treatment (Bymaster et al., 1998).

Toxicology and Safety Evaluation

The study of the toxicological profiles of complex organic molecules, including their metabolites in humans and animals, is essential for evaluating their safety. Research into the urinary metabolites of various compounds helps in understanding the exposure levels and potential health risks associated with these molecules (Silva et al., 2003).

properties

IUPAC Name

(9Z)-9-benzylidene-4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaene-8,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO2S2/c24-20-17-10-11-26-19(17)13-23-21(25)15-8-4-5-9-16(15)22(23)27-18(20)12-14-6-2-1-3-7-14/h1-12,22H,13H2/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOALXIDWTXMNLX-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CS2)C(=O)C(=CC3=CC=CC=C3)SC4N1C(=O)C5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CS2)C(=O)/C(=C/C3=CC=CC=C3)/SC4N1C(=O)C5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9Z)-9-(phenylmethylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione

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